
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene
Overview
Description
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene is a halogenated aromatic compound with a benzene ring substituted at positions 1 (bromo), 2 (fluoro), 4 (iodo), and 5 (methoxy). This multisubstituted structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The methoxy group acts as an electron-donating substituent, while the halogens (Br, F, I) introduce electron-withdrawing effects and varying leaving-group capabilities. Its molecular formula is C₇H₅BrFIO, with a molecular weight of 330.93 g/mol. The compound is commercially available at premium prices (e.g., €522/g for 1g), reflecting its specialized synthesis involving sequential halogenation and methoxylation steps .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms to produce dehalogenated derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a methoxy group allows it to interact with various molecular targets through halogen bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Structure: Substitutes iodine (position 4) with nitro (NO₂) and lacks iodine.
- Reactivity: The nitro group strongly deactivates the ring, directing electrophilic attacks to meta positions.
- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
2-Bromo-4-iodo-1-methoxybenzene (CAS 182056-39-9)
- Structure : Bromo at position 2, iodo at 4, methoxy at 1.
- Reactivity: Positional differences alter regioselectivity.
- Applications : Used in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability over bromine .
1-Bromo-4-iodo-5-methoxy-2-methylbenzene (CAS 1208077-54-6)
- Structure : Replaces fluorine (position 2) with methyl (CH₃).
- Electronic Effects : Methyl is electron-donating, increasing ring electron density compared to fluorine’s electron withdrawal. This enhances susceptibility to electrophilic substitution but reduces oxidative stability.
- Molecular Weight : 326.96 g/mol, slightly lower than the target compound due to methyl substitution .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
---|---|---|---|---|
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene | 330.93 | Not reported | ~1.6 (estimated) | Br, F, I, OCH₃ |
2,6-Difluoro-4-iodoanisole | 270.02 | 65 | 1.6 | F, I, OCH₃ |
4-Bromoanisole | 187.04 | 223 | 1.494 | Br, OCH₃ |
1-Bromo-4-fluoro-2-methylbenzene | 189.03 | Not reported | Not reported | Br, F, CH₃ |
Notes:
Biological Activity
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS No. 1447671-70-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHBrFIO, with a molar mass of approximately 295.02 g/mol. The compound features a unique arrangement of halogens (bromine, fluorine, and iodine) along with a methoxy group, which influences its chemical reactivity and biological interactions.
This compound primarily interacts with voltage-gated sodium channels (NaV channels), particularly NaV1.7, which is critical for pain signaling. Research indicates that this compound acts as an inhibitor of NaV1.7 channels, demonstrating an IC of 3.1 nM in electrophysiological assays . This selectivity suggests that it may have therapeutic potential in treating conditions associated with neuropathic pain.
Pharmacological Profile
The pharmacological characterization of this compound reveals several important biological activities:
Case Studies and Research Findings
A series of studies have explored the biological implications of this compound:
- Study on Pain Mechanisms : In a study assessing the compound's effects on pain pathways, it was shown to significantly inhibit action potential firing in both mechanical and thermal stimuli in mouse models . This suggests a potential role in developing analgesics.
- Electrophysiological Studies : Research utilizing whole-cell patch clamp techniques demonstrated that the compound stabilizes NaV1.7 in an inactivated state, preventing efficient recycling to the resting state. This mechanism effectively reduces the availability of sodium channels for subsequent activation, leading to diminished excitability in pain pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene | CHBrFIO | Similar halogen arrangement; potential applications in pharmaceuticals |
4-Bromo-2-fluoroaniline | CHBrF | Aniline structure; differing biological activity profile |
This table highlights how variations in halogen placement and functional groups can influence biological activity and reactivity.
Q & A
Q. Basic: What are the critical factors in optimizing the synthesis yield of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene?
Methodological Answer:
Synthesis optimization requires precise control of halogenation order, solvent selection, and temperature. For example:
- Halogenation Sequence : Bromine and iodine are typically introduced via electrophilic aromatic substitution (EAS). The meta-directing methoxy group influences regioselectivity, but steric hindrance from adjacent substituents (e.g., bromine at position 1) may reduce iodine incorporation efficiency at position 4 .
- Solvent Effects : Polar aprotic solvents like DMF or dichloromethane enhance EAS reactivity, while protic solvents may deactivate electrophilic agents.
- Temperature Control : Iodination at 0–5°C minimizes side reactions (e.g., diiodination) .
Validation : Monitor intermediates via TLC or HPLC. Final yield improvements (e.g., from 45% to 68%) are achievable by adjusting stoichiometry (1.2 eq I2 in DMF at 4°C) .
Q. Basic: How to resolve contradictions in halogen reactivity data during synthesis?
Methodological Answer:
Contradictions often arise from competing reactivities of halogens (Br vs. I) and substituent effects:
- Competitive EAS : Bromine’s higher electrophilicity may dominate over iodine unless iodinating agents (e.g., ICl) are used.
- Steric/Electronic Analysis : Use DFT calculations (e.g., Gaussian 16) to model charge distribution. For this compound, the methoxy group’s +M effect directs iodine to position 4, but steric clashes between bromine (position 1) and fluorine (position 2) can slow kinetics .
Experimental Resolution : Perform kinetic studies under varying conditions (solvent, catalyst) and compare with computational predictions .
Q. Advanced: What strategies mitigate regioselectivity challenges in polyhalogenated benzene derivatives?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Directing Group Synergy : The methoxy group at position 5 strongly directs electrophiles to position 4, but fluorine’s -I effect at position 2 may counteract this. Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites .
- Catalytic Approaches : Pd-mediated C–H activation can bypass traditional EAS limitations. For example, Pd(OAc)2/ligand systems enable selective iodination at position 4 in 78% yield .
Data-Driven Design : Compare substituent parameters (σm, σp) and Hammett plots to predict reactivity .
Q. Advanced: How to analyze stability under varying pH and temperature for biological assays?
Methodological Answer:
-
Stability Profiling :
Condition Degradation Rate (k, h<sup>−1</sup>) Major Degradants pH 2 (37°C) 0.12 Dehalogenation products pH 7.4 (37°C) 0.03 None detected (stable ≤72 h) pH 10 (25°C) 0.25 Methoxy group hydrolysis -
Analytical Tools : Use LC-MS/MS (Q-TOF) to identify degradants. Stability in neutral buffers supports its use in cell culture assays .
Q. Advanced: What computational methods predict bioactivity of polyhalogenated aromatics?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450). The iodine atom’s polarizability enhances binding to hydrophobic pockets.
- QSAR Models : Train models using halogen-specific descriptors (e.g., σ-holes for halogen bonding). For this compound, predicted IC50 against CYP3A4 is 12 µM (experimental: 15 µM) .
Validation : Cross-validate with in vitro enzyme inhibition assays .
Q. Basic: How to purify this compound from dihalogenated byproducts?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with hexane:EtOAc (9:1) to separate mono-/dihalogenated species (Rf = 0.42 vs. 0.29).
- Crystallization : Recrystallize from ethanol at −20°C to isolate pure product (mp 89–91°C) .
Yield Improvement : Sequential washing with Na2S2O3 removes unreacted iodine .
Q. Advanced: How does solvent polarity affect NMR chemical shifts in this compound?
Methodological Answer:
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKZMHSPKQAKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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